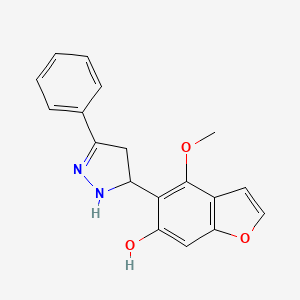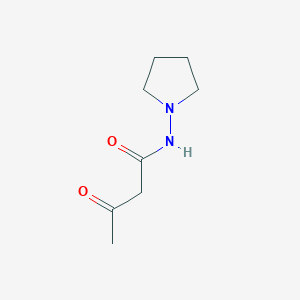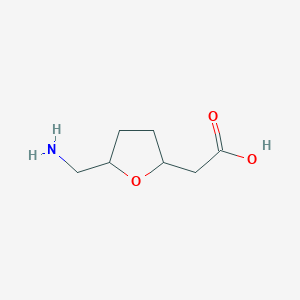
4-Methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-1-benzofuran-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol is a complex organic compound that features a benzofuran core substituted with a methoxy group, a phenyl group, and a pyrazolyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol typically involves multi-step organic reactions
Cyclization: The initial step involves the formation of the benzofuran ring. This can be achieved by cyclizing a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Condensation: The pyrazolyl group can be introduced through a condensation reaction between a hydrazine derivative and an appropriate ketone or aldehyde.
Substitution: The phenyl group is typically introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions to industrial volumes.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrazolyl or phenyl groups.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antioxidant, and antimicrobial properties.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms, especially those involving oxidative stress and inflammation.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of 4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by modulating oxidative stress pathways or by inhibiting specific enzymes involved in inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol share structural similarities and exhibit similar biological activities.
Benzofuran Derivatives: Other benzofuran derivatives with different substituents also show comparable antimicrobial and anti-inflammatory properties.
Uniqueness
What sets 4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)benzofuran-6-ol apart is its specific combination of functional groups, which may confer unique biological activities and make it a valuable scaffold for drug development.
Propiedades
Número CAS |
61340-41-8 |
|---|---|
Fórmula molecular |
C18H16N2O3 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
4-methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-1-benzofuran-6-ol |
InChI |
InChI=1S/C18H16N2O3/c1-22-18-12-7-8-23-16(12)10-15(21)17(18)14-9-13(19-20-14)11-5-3-2-4-6-11/h2-8,10,14,20-21H,9H2,1H3 |
Clave InChI |
YRQWBLMUNPOXRK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC2=C1C=CO2)O)C3CC(=NN3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B12880701.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)



![7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one](/img/structure/B12880729.png)
![4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12880731.png)
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B12880743.png)
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide](/img/structure/B12880751.png)


![1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12880764.png)
